N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride
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Overview
Description
Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their significant biological and pharmacological properties, making them a subject of interest in medicinal chemistry . Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole compounds often involves the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines . Another common method is the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .Molecular Structure Analysis
Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with the molecular formula C2H3N3 . The structure of triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions due to their unique structure. For example, the reaction of 2-methyl-1H-benzimidazole converted to (8), followed by reaction with hydrazine hydrate .Physical and Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary widely. For example, one synthesized compound had a melting point of 170–172 °C and showed characteristic absorption bands in the FTIR spectrum .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar triazole and benzothiophene structures highlights the synthetic pathways and chemical properties these compounds possess. For example, Albert and Taguchi (1973) described the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from corresponding carbonitriles through catalytic hydrogenation, demonstrating the versatility of triazole derivatives in chemical synthesis Albert & Taguchi, 1973. Such methodologies could be relevant for synthesizing or modifying the structure of the compound , emphasizing the importance of triazole moieties in medicinal chemistry.
Potential Biological Activities
Triazole and benzothiophene cores are prominent in drug discovery due to their potential biological activities. For instance, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the therapeutic potential of compounds containing similar structural features Ikemoto et al., 2005. This indicates that compounds with triazole and benzothiophene moieties, similar to the compound of interest, may also exhibit significant biological activities, potentially serving as candidates for developing new therapeutic agents.
Antimicrobial and Antineoplastic Activities
Compounds featuring triazole and benzothiophene structures have been explored for their antimicrobial and antineoplastic activities. Desai et al. (2011) synthesized a series of compounds for in vitro antibacterial and antifungal screenings, providing insights into the antimicrobial potential of such molecules Desai, Dodiya, & Shihora, 2011. Additionally, Ji et al. (2018) synthesized a compound with inhibitory capacity against cancer cell proliferation, suggesting the antineoplastic potential of molecules with these structural features Ji et al., 2018. These studies underscore the relevance of researching compounds like "N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide; hydrochloride" for potential antimicrobial and antineoplastic applications.
Mechanism of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Future Directions
Given the wide range of biological activities exhibited by triazole compounds, there is significant interest in further exploring their potential as therapeutic agents. Future research may focus on synthesizing new triazole derivatives and studying their antimicrobial, antioxidant, and antiviral potential .
Properties
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS.ClH/c1-13-5-6-18-15(7-13)9-19(27-18)20(26)22-11-14-3-2-4-17(8-14)25-12-16(10-21)23-24-25;/h2-4,8-9,12-13H,5-7,10-11,21H2,1H3,(H,22,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKRRAKVJVVCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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